molecular formula C16H20N2O B2877308 N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide CAS No. 1825667-10-4

N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide

Cat. No.: B2877308
CAS No.: 1825667-10-4
M. Wt: 256.349
InChI Key: TYQDDLODWWOVMI-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide: is an organic compound characterized by the presence of a cyano group, a trimethylpropyl group, and an ethenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide typically involves the reaction of 4-ethenylbenzoic acid with 1-cyano-1,2,2-trimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Primary amines.

    Substitution: Azides or thioamides.

Scientific Research Applications

N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the ethenylbenzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide
  • N-(1-cyano-1,2,2-trimethylpropyl)-2-[(2-methylphenyl)sulfanyl]acetamide

Comparison: N-(1-cyano-1,2,2-trimethylpropyl)-4-ethenylbenzamide is unique due to the presence of the ethenyl group, which imparts distinct reactivity and interaction profiles compared to its analogs. The tetrahydroquinoline and sulfanylacetamide derivatives have different structural features that influence their chemical behavior and biological activities.

Properties

IUPAC Name

N-(2-cyano-3,3-dimethylbutan-2-yl)-4-ethenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-6-12-7-9-13(10-8-12)14(19)18-16(5,11-17)15(2,3)4/h6-10H,1H2,2-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQDDLODWWOVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C#N)NC(=O)C1=CC=C(C=C1)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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